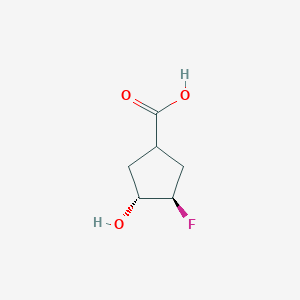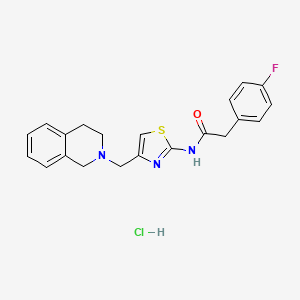
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound characterized by its multifaceted structure and potential utility across various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves a multi-step process:
Formation of Isoquinoline Derivative: : Starting with a precursor like 3,4-dihydroisoquinoline, the compound undergoes alkylation to introduce the 2(1H)-yl)methyl group.
Thiazole Ring Construction: : Concurrently or subsequently, the thiazole ring is synthesized via a cyclization reaction involving appropriate starting materials.
Fluorophenylacetamide Integration: : The final step involves coupling the thiazole and isoquinoline derivatives with 4-fluorophenylacetyl chloride under acidic conditions to form the desired acetamide hydrochloride salt.
Industrial Production Methods
On an industrial scale, the synthesis is typically optimized for yield, purity, and cost-effectiveness. This includes using high-purity reagents, automated reaction systems, and precise temperature and pH control to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride can undergo several types of reactions, including:
Oxidation: : Potential to form oxo derivatives under strong oxidizing conditions.
Reduction: : Can be reduced to simpler amines and alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions, especially involving the thiazole and fluoro groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the reaction conditions but generally include modified isoquinoline or thiazole derivatives, as well as various substituted acetamide compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is of interest for its reactivity and potential as a building block in organic synthesis. Its multiple functional groups allow for extensive derivatization and structural manipulation.
Biology and Medicine
Industry
Industrially, it may be explored for applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism by which N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride exerts its effects generally involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group suggests potential interactions with proteins involved in signaling pathways, while the isoquinoline and thiazole rings can facilitate binding to nucleophilic sites.
類似化合物との比較
Unique Attributes
Similar Compounds
N-(4-(2-Aminomethylthiazol-4-yl)-2-phenylacetamide hydrochloride
N-(4-(Isoquinolin-2-yl)methylthiazol-2-yl)-2-phenylacetamide hydrochloride
4-Fluorophenylacetamides with varying substituents
These comparisons highlight how slight variations in structure can lead to significant differences in chemical behavior and potential utility.
Remember, if there's something specific you want to dig deeper into about this compound, just say so. Or, let's take this conversation somewhere else!
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS.ClH/c22-18-7-5-15(6-8-18)11-20(26)24-21-23-19(14-27-21)13-25-10-9-16-3-1-2-4-17(16)12-25;/h1-8,14H,9-13H2,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIGQCCNANJRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

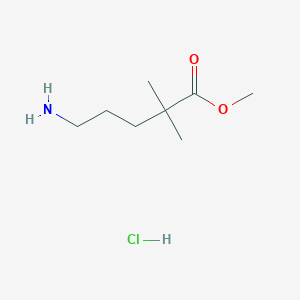
![6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434858.png)
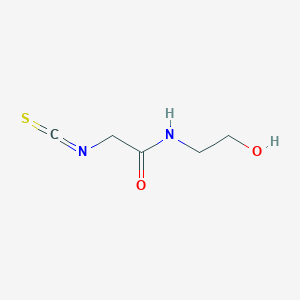
![N-(2-METHYLPHENYL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2434861.png)
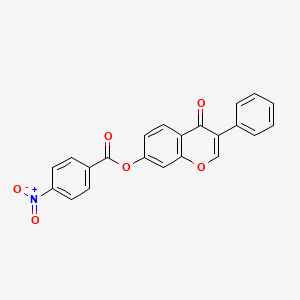
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2434864.png)
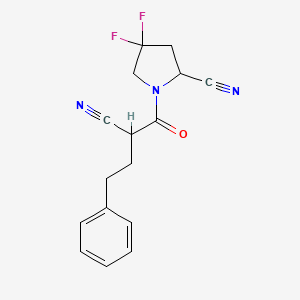
![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)
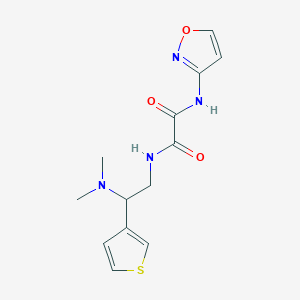
![N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2434872.png)
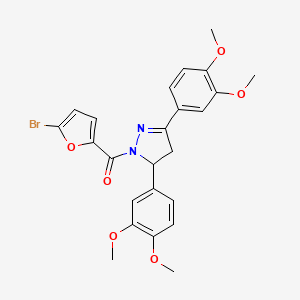
![5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2434876.png)
